N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide
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Overview
Description
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide is a versatile chemical compound with a unique structure that allows for diverse experimentation. This compound has promising applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide involves several steps. The primary synthetic route includes the reaction of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide can be compared with similar compounds such as:
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide: This compound has a similar structure but with a pyridin-3-ylmethyl group instead of an ethyl group.
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide: This compound has a different functional group, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions in various fields.
Properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-2-15-13(18)14(19)16-11-5-7-12(8-6-11)17-9-3-4-10-22(17,20)21/h5-8H,2-4,9-10H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNFFIYTIGXGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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